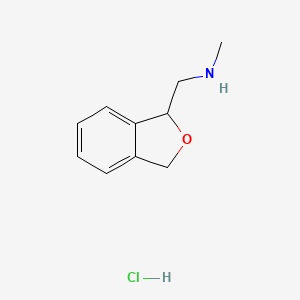
1-(1,3-ジヒドロ-2-ベンゾフラン-1-イル)-N-メチルメタンアミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives.
科学的研究の応用
(1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as anticancer, antibacterial, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride typically involves the reaction of 1,3-dihydro-2-benzofuran-1-yl)methanol with methylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been explored to improve the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols .
作用機序
The mechanism of action of (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Compounds similar to (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride include other benzofuran derivatives such as:
- 2-methyl-2,3-dihydrobenzofuran
- Benzothiophene derivatives
- Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone .
Uniqueness
What sets (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride apart from similar compounds is its unique combination of chemical structure and biological activity.
生物活性
(1,3-Dihydro-2-benzofuran-1-yl)methylamine hydrochloride is a compound with potential therapeutic applications. Its structure suggests possible interactions with biological systems, particularly in the context of neuropharmacology and inflammation. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Chemical Formula : C₉H₁₂ClNO
- Molecular Weight : 185.65 g/mol
- IUPAC Name : 1-(1,3-dihydroisobenzofuran-1-yl)-N-methylmethanamine hydrochloride
- PubChem CID : 53444426
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
Neuropharmacological Effects
Research indicates that compounds similar to (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride may exhibit neuroprotective properties. For instance, its structural analogs have been explored for their effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. A study focused on histamine receptors demonstrated that derivatives of benzofuran compounds could act as dual ligands for H₃ and H₄ receptors, suggesting a role in modulating inflammatory responses in conditions such as asthma and chronic inflammatory diseases .
The proposed mechanisms by which (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride exerts its effects include:
- Receptor Modulation : Interaction with histamine receptors can lead to altered inflammatory responses.
- Neurotransmitter Regulation : Potential modulation of serotonin and dopamine levels may contribute to mood stabilization and neuroprotection.
Case Studies
Several case studies have provided insights into the biological activity of related compounds:
- Histamine Receptor Studies :
-
Neuroprotective Studies :
- In vitro studies demonstrated that certain benzofuran derivatives protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest a possible therapeutic role for compounds like (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Safety and Toxicology
Safety data indicate that this compound should be handled with caution due to potential irritant effects. Hazard statements include warnings for skin irritation and respiratory issues upon exposure .
特性
IUPAC Name |
1-(1,3-dihydro-2-benzofuran-1-yl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-11-6-10-9-5-3-2-4-8(9)7-12-10;/h2-5,10-11H,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWIFDKYQOEFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C2=CC=CC=C2CO1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














